5H-Cyclohepta[d]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
264-95-9 |
|---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5H-cyclohepta[d]pyrimidine |
InChI |
InChI=1S/C9H8N2/c1-2-4-8-6-10-7-11-9(8)5-3-1/h1-3,5-7H,4H2 |
InChI Key |
VSDKQJCLORTLFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC2=NC=NC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 5h Cyclohepta D Pyrimidine Derivatives
Classical Heterocyclic Condensation Approaches
Classical methods remain fundamental in heterocyclic chemistry, providing robust and well-understood pathways to complex molecules. These approaches for synthesizing 5H-Cyclohepta[d]pyrimidine derivatives typically involve the sequential formation of rings through cyclization and substitution reactions.
Multi-step cyclization is a common strategy where a pre-functionalized cycloheptane-containing precursor undergoes condensation to form the pyrimidine (B1678525) ring. For instance, the synthesis of selenopheno-fused cyclohepta[d]pyrimidines begins with the cyclocondensation of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]selenophene-3-carbonitrile. tubitak.gov.trresearchgate.net Reacting this precursor with formic acid or formamide (B127407) leads to the formation of the corresponding selenophenopyrimidine or selenophenopyrimidone derivatives, respectively. researchgate.net
Another classical approach involves the reaction of 6-amino-1,3-dialkyluracils with tropones or halotropones. researchgate.net This process proceeds through an enamine-alkylation mechanism, followed by the condensation of an amino group with a carbonyl function and subsequent aromatization to yield 7,9-dialkylcyclohepta[b]pyrimido-[5,4-d]pyrrole-8(7H),10(9H)-diones. researchgate.net
Table 1: Examples of Multi-Step Cyclization for Cyclohepta-Fused Pyrimidines
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]selenophene-3-carbonitrile | Formic Acid | Selenophenopyrimidine | researchgate.net |
| 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]selenophene-3-carbonitrile | Formamide | Selenophenopyrimidone | researchgate.net |
A key strategy in the functionalization of the cyclohepta[d]pyrimidine core involves nucleophilic substitution. This is often accomplished by first preparing a key intermediate, 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta researchgate.netnih.govseleno[2,3-d]pyrimidine, through the reaction of the corresponding pyrimidone derivative with phosphorus oxychloride. tubitak.gov.trresearchgate.net This chloro-derivative is highly reactive towards nucleophiles.
The chlorine atom at the C-4 position can be readily displaced by various nucleophiles to introduce diverse functional groups. For example, reaction with hydrazine (B178648) hydrate (B1144303) yields a hydrazinoselenophenopyrimidine, which can be further converted into fused triazolo and tetrazolo ring systems. tubitak.gov.trresearchgate.net Similarly, treatment with amines such as pyrrolidine (B122466) and morpholine (B109124) affords the corresponding 4-substituted amino derivatives. tubitak.gov.trresearchgate.nettubitak.gov.tr
Table 2: Nucleophilic Substitution on a 4-Chloro-cyclohepta[d]pyrimidine Intermediate
| Nucleophile | Product | Reference |
|---|---|---|
| Hydrazine Hydrate | 4-Hydrazinyl-cyclohepta researchgate.netnih.govselenopheno[2,3-d]pyrimidine | tubitak.gov.trresearchgate.net |
| Pyrrolidine | 4-(1-Pyrrolidinyl)-cyclohepta researchgate.netnih.govselenopheno[2,3-d]pyrimidine | tubitak.gov.trresearchgate.nettubitak.gov.tr |
Advanced and Green Synthetic Strategies
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. These strategies aim to reduce reaction times, minimize waste, and simplify experimental procedures.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. orientjchem.org In the synthesis of fused pyrimidine systems, microwave assistance facilitates rapid cyclization and condensation reactions. For example, the synthesis of 6,7-dihydro-5H-cyclopenta researchgate.netnih.govthieno[2,3-d]pyrimidin-4-amines, a related fused system, is significantly accelerated under microwave conditions. sioc-journal.cn The synthesis of a 4-chloro-thieno[2,3-d]pyrimidine derivative that took 8 hours with conventional heating was completed in just 15 minutes using microwave irradiation at 60 W. orientjchem.org This efficiency is attributed to the uniform and rapid heating provided by microwaves.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Reference |
|---|---|---|---|
| Chlorination with POCl₃ | 8 hours | 15 minutes | orientjchem.org |
| Cyclization with Acetic Acid | Not specified | 10 minutes | orientjchem.org |
One-pot and multi-component reactions (MCRs) represent a highly efficient synthetic strategy by combining multiple reaction steps into a single procedure without isolating intermediates. This approach aligns with the principles of green chemistry by saving time, solvents, and energy. scielo.org.mx A notable example is the one-pot, three-component synthesis of cyclohepta[d]pyrimidine-2(5H)-thione derivatives. researchgate.netasianpubs.org This reaction brings together cycloheptanone, various substituted benzaldehydes, and thiourea (B124793) in a single vessel, catalyzed by iron titanate nanoparticles, to directly form the desired complex products. researchgate.net The development of MCRs allows for the rapid generation of diverse chemical libraries for further research. csic.esnih.gov
The use of nanoparticle catalysts is a frontier in green chemistry, offering high efficiency, selectivity, and the potential for catalyst recovery and reuse. nih.gov Iron titanate (FeTiO₃, ilmenite) nanoparticles have been successfully employed as a catalyst for the one-pot synthesis of cyclohepta[d]pyrimidine-2(5H)-thione derivatives. researchgate.netasianpubs.org These nanoparticles, prepared via ultrasonication, effectively catalyze the condensation of cycloheptanone, substituted benzaldehydes, and thiourea. researchgate.net A key advantage of these iron-based nanoparticles is their magnetic separability, which allows for easy recovery from the reaction mixture and reuse for multiple consecutive cycles with minimal loss of activity. researchgate.net The use of such catalysts not only enhances the reaction efficiency but also significantly improves the environmental footprint of the synthetic process. mdpi.com
Table 4: Nanoparticle-Catalyzed Synthesis of Cyclohepta[d]pyrimidine-2(5H)-thione Derivatives
| Catalyst | Precursors | Key Features | Reference |
|---|
Flow Chemistry Techniques for Process Optimization
Continuous-flow chemistry has emerged as a powerful technology for organic synthesis, offering significant advantages over traditional batch processing, such as superior control over reaction parameters (temperature, pressure, and time), enhanced heat and mass transfer, improved safety, and greater scalability. nih.govijsat.org These benefits are particularly relevant for optimizing the synthesis of heterocyclic scaffolds like this compound.
While specific literature on the flow synthesis of this compound is nascent, established flow protocols for related pyrimidine derivatives demonstrate clear potential. For instance, a two-step, one-flow protocol has been developed for the synthesis of 4,6-disubstituted pyrimidines. mdpi.com This process involves a nucleophilic aromatic substitution on 4,6-dichloropyrimidine, followed by a second substitution in the same flow reactor, achieving good yields with residence times of only a few minutes. mdpi.com Such a strategy could be adapted for the sequential functionalization of a suitable dichloro-cyclohepta[d]pyrimidine precursor.
Furthermore, flow chemistry has been effectively applied to mechanistic-driven reactions like the retro-Diels-Alder (rDA) to produce pyrimidinone scaffolds. researchgate.net By using high temperatures (up to 250 °C) and pressures in a continuous-flow system, tricyclic precursors can be converted to the desired pyrimidinones (B12756618) in significantly higher yields compared to microwave-assisted batch methods. researchgate.net This approach highlights the capacity of flow chemistry to enable reactions under conditions that are challenging to control in conventional batch reactors, paving the way for efficient and optimized production of complex this compound derivatives.
Metal-Free Synthetic Routes
The development of metal-free synthetic methodologies is a cornerstone of green chemistry, aiming to reduce reliance on potentially toxic and expensive heavy metal catalysts. Several metal-free strategies are applicable to the synthesis of the this compound core.
One prominent approach is the acid-catalyzed Inverse Electron Demand Diels-Alder (IEDDA) reaction. For example, a trifluoroacetic acid (TFA) catalyzed reaction between an electron-deficient 1,3,5-triazine (B166579) and an electron-deficient ketone, such as cycloheptanone, can produce a highly functionalized 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine derivative in good yield. Current time information in Bangalore, IN. This method avoids metal catalysts entirely, relying on a substoichiometric amount of a simple organic acid. Current time information in Bangalore, IN.
Another significant metal-free strategy is the base-mediated cyclocondensation. Transition metal-free cyclization of β-bromo-α,β-unsaturated aldehydes with amidine derivatives under basic conditions (e.g., K₂CO₃) provides a direct route to pyrimidine-fused heterocycles. semanticscholar.orgacs.org This type of [3+3] annulation is operationally simple and avoids the use of transition metals. rsc.org Similarly, NH₄I has been shown to promote a metal- and solvent-free three-component reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) to yield a range of substituted pyrimidines. organic-chemistry.org These methods showcase the growing toolkit of metal-free reactions that can be leveraged for the sustainable synthesis of this compound and its analogues.
Metal-Catalyzed Coupling Reactions
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For the this compound system, these strategies typically begin with a halogenated precursor, such as 4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine. semanticscholar.org The chlorine atom at the C4 position serves as a handle for subsequent coupling reactions.
The Sonogashira coupling, which forms a C(sp²)-C(sp) bond, is a well-established method for introducing alkyne moieties onto a pyrimidine ring. This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N) to couple a terminal alkyne with a halopyrimidine. rsc.org This strategy has been widely used to prepare C5-alkynyl pyrimidine nucleosides and could be directly applied to 4-chloro-5H-cyclohepta[d]pyrimidine to introduce diverse alkynyl substituents, which are valuable for further transformations or as pharmacophores. rsc.orgnih.gov
Similarly, the Suzuki-Miyaura coupling is used to form C(sp²)-C(sp²) bonds by reacting the halopyrimidine with an organoboron reagent (e.g., an arylboronic acid). This reaction is a robust method for introducing aryl or heteroaryl groups, significantly increasing molecular complexity. The synthesis of various 4-arylpyrimidines has been achieved via a Suzuki coupling step following the activation of a pyrimidinol as a tosylate, demonstrating the versatility of this approach for functionalizing the pyrimidine core. organic-chemistry.org
| Coupling Reaction | Generalized Reactants | Typical Catalytic System | Bond Formed | Potential Product |
|---|---|---|---|---|
| Sonogashira Coupling | 4-Chloro-5H-cyclohepta[d]pyrimidine + Terminal Alkyne | Pd(PPh₃)₄ / CuI / Base (e.g., Et₃N) | C(sp²)–C(sp) | 4-Alkynyl-5H-cyclohepta[d]pyrimidine |
| Suzuki Coupling | 4-Chloro-5H-cyclohepta[d]pyrimidine + Arylboronic Acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | C(sp²)–C(sp²) | 4-Aryl-5H-cyclohepta[d]pyrimidine |
Applications of Click Chemistry in Functionalization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and orthogonal method for molecular functionalization. To apply this chemistry to the this compound scaffold, precursors bearing either an azide (B81097) or a terminal alkyne group must first be prepared.
The synthesis of an alkyne-functionalized derivative can be readily achieved via the palladium-catalyzed Sonogashira coupling, as described previously. Coupling a 4-chloro-5H-cyclohepta[d]pyrimidine with an alkyne such as trimethylsilylacetylene, followed by deprotection, would yield the terminal alkynyl-5H-cyclohepta[d]pyrimidine. rsc.org
Alternatively, an azide-functionalized precursor can be prepared from the same 4-chloro derivative. The nucleophilic aromatic substitution (SₙAr) reaction of chloropyrimidines with sodium azide (NaN₃) is a well-documented method for introducing the azide group. rsc.orgmdpi.com This reaction typically proceeds under mild conditions and provides the key azido-pyrimidine intermediate. mdpi.com
Once these azide or alkyne-functionalized this compound derivatives are in hand, they can be "clicked" with a wide array of complementary partners (alkynes or azides, respectively) to attach fluorescent dyes, biomolecules, polymers, or other molecular fragments, demonstrating the modularity of this approach for creating complex and functional molecular architectures. nih.gov
Cascade and Mechanistic-Driven Reactions
Inverse Electron Demand Diels-Alder (IEDDA) Reactions and Retro-Diels-Alder (rDA) Sequences
Cascade reactions that proceed through well-defined mechanistic pathways, such as IEDDA/rDA sequences, offer a powerful and atom-economical approach to complex heterocyclic systems. The this compound core is accessible through such elegant transformations.
A notable example involves the reaction of electron-deficient aza-dienes, like 1,3,5-triazines, with cyclic ketones. Current time information in Bangalore, IN. The reaction of diethyl 1,3,5-triazine-2,4-dicarboxylate with cycloheptanone, catalyzed by TFA, proceeds through a cascade of a stepwise IEDDA reaction, followed by a retro-Diels-Alder (rDA) reaction that expels nitrile, and subsequent elimination of water to afford the final pyrimidine product. Current time information in Bangalore, IN. This sequence efficiently constructs the fused ring system in a single operation.
Another powerful IEDDA approach uses 1,2,3,5-tetrazines reacting with amidines. This reaction proceeds rapidly to form a pyrimidine ring through what is believed to be a concerted or stepwise cycloaddition mechanism. researchgate.net This method has been used to synthesize 2,4-disubstituted 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidines in high yield. researchgate.net The rDA reaction can also be used as a standalone step to generate pyrimidinone scaffolds from fused polycyclic precursors, a transformation that is particularly well-suited to high-temperature continuous-flow conditions. researchgate.net
| Reaction Type | Diene | Dienophile/Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| IEDDA/rDA Cascade | Diethyl 1,3,5-triazine-2,4-dicarboxylate | Cycloheptanone | TFA (10 mol%), EtOH, reflux | Diethyl 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-dicarboxylate | 86% | Current time information in Bangalore, IN. |
| IEDDA | 4,6-Diphenethyl-1,2,3,5-tetrazine | Cycloheptanecarboximidamide | CHCl₃, 25 °C | 2,4-Diphenethyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | 82% | researchgate.net |
Chemoselective and Enantioselective Reduction of Diketone Precursors
The synthesis of cyclohepta-fused heterocyclic systems can be achieved through the selective reduction of diketone precursors. This approach is particularly valuable when precise control over the stereochemistry and the degree of reduction is required.
Detailed Research Findings:
A common strategy involves the chemoselective and enantioselective reduction of a cyclohepta[b]pyridine-5,9-dione, an analogous system to the pyrimidine series. In this method, the diketone precursor is treated with hydride reagents. The choice of reagent and reaction conditions is critical to prevent over-reduction and to control stereochemical outcomes. The ketone group at position 9, for instance, allows for enantioselective reduction, which is crucial for producing chiral intermediates for further synthesis.
Asymmetric transfer hydrogenation (ATH) using ruthenium-based catalysts is a powerful technique for the selective reduction of just one ketone group within a diketone molecule. nih.gov This selectivity can be achieved based on differing levels of steric hindrance around the carbonyl groups. nih.gov For example, ketones adjacent to bulky aromatic groups may resist reduction, allowing the less hindered ketone to be reduced with high enantioselectivity. nih.gov
Key reagents and catalysts for these transformations are summarized below.
| Reagent/Catalyst | Type | Function/Selectivity | Reference |
| Sodium borohydride (B1222165) (NaBH₄) | Hydride Reagent | Chemoselective reduction of ketones. | |
| Lithium aluminum hydride (LiAlH₄) | Hydride Reagent | Powerful reducing agent, conditions must be controlled to avoid over-reduction. | |
| Ruthenium-based catalysts (e.g., (R,R)-2) | ATH Catalyst | Enantioselective reduction of one ketone in a diketone based on steric hindrance. | nih.gov |
This methodology provides a pathway to hydroxy-ketone intermediates, which can be further cyclized or functionalized to yield the desired this compound derivatives.
Intramolecular Oxidative Coupling Reactions
Intramolecular oxidative coupling represents a modern strategy for constructing cyclic systems, including the seven-membered ring of the cyclohepta[d]pyrimidine core. This method involves the formation of a carbon-carbon bond between two positions within the same molecule, driven by an oxidizing agent.
Detailed Research Findings:
Palladium-catalyzed intramolecular oxidative coupling has been successfully used to link unactivated aliphatic C(sp³)-H and aryl C(sp²)-H bonds. chemrxiv.org This reaction can form chromane (B1220400) and tetralin core structures, demonstrating its potential for creating fused ring systems under mild conditions. chemrxiv.org The synthesis of 6,7,12,13-tetrahydro-5H-cyclohepta[2,1-b:3,4-b']diindoles has been accomplished through the intramolecular oxidative coupling of 1,3-di(1H-indol-3-yl)propanes, showcasing the formation of a seven-membered ring fused between heterocyclic systems. mdpi.com
The general mechanism for such a coupling reaction, inspired by similar syntheses, could involve the deprotonation of a suitable precursor followed by single-electron oxidation to generate a radical. nih.gov Subsequent bond formation and a second oxidation step would yield the cyclized product. nih.gov This approach is a powerful tool for building complex molecular frameworks from relatively simple linear precursors. mdpi.comnih.gov
| Reaction Type | Catalyst/Reagent | Bond Formed | Application | Reference |
| Palladium-Catalyzed Oxidative Coupling | Pd(OAc)₂ | C(sp³)-H / C(sp²)-H | Synthesis of chromane and tetralin cores. | chemrxiv.org |
| Hypervalent Iodine-Mediated Coupling | PIFA, DDQ | C(sp²)-H / C(sp²)-H | Synthesis of cyclohepta-fused diindoles. | mdpi.com |
These oxidative strategies offer an alternative to classical condensation reactions for the construction of the cyclohepta[d]pyrimidine skeleton.
Derivatization from Precursors and Intermediate Synthesis
Once the core heterocyclic system is formed, derivatization is crucial for tuning the molecule's properties. This often involves activating the scaffold for subsequent reactions or converting existing functional groups.
Chlorination Reactions for Activated Intermediates (e.g., using POCl₃)
The conversion of a pyrimidinone or a related hydroxy-pyrimidine to a 4-chloro derivative is a key step in the synthesis of many derivatives. The resulting 4-chloro-cyclohepta[d]pyrimidine is a highly versatile intermediate, activated for nucleophilic substitution reactions.
Detailed Research Findings:
The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl₃) is a well-established and widely used procedure for preparing chlorinated pyrimidines. researchgate.net This transformation typically involves heating the pyrimidinone precursor in excess POCl₃, often in the presence of a base. researchgate.net In a direct analogue, 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta nih.govub.eduseleno[2,3-d]pyrimidine was synthesized by treating the corresponding selenophenopyrimidone with POCl₃. tubitak.gov.tr This key intermediate was then used for various nucleophilic substitution reactions. tubitak.gov.tr The 4-chloro group serves as an excellent leaving group, enabling the introduction of amines, hydrazines, and other nucleophiles to build a library of derivatives. tubitak.gov.tr
| Precursor | Reagent | Conditions | Product | Significance | Reference |
| 6,7,8,9-Tetrahydro-5H-cyclohepta nih.govub.eduseleno[2,3-d]pyrimidin-4(3H)-one | POCl₃ | Heating | 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta nih.govub.eduseleno[2,3-d]pyrimidine | Creates a key intermediate for nucleophilic substitution. | tubitak.gov.tr |
| Hydroxypyrimidine | POCl₃ | Reflux, often with base | Chloropyrimidine | General method for activating the pyrimidine ring. | researchgate.net |
| Thienopyrimidinone | POCl₃ | 60°C, Toluene | 4-Chloro-thienopyrimidine | Serves as a critical precursor for further functionalization. |
Functional Group Interconversions (e.g., Nitriles to Amines)
Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.uk In the context of this compound synthesis, the reduction of a nitrile (C≡N) group to a primary amine (-CH₂NH₂) is a valuable transformation. Precursors containing nitrile groups can be prepared, for instance, through methods like the Gewald reaction, which can yield 2-amino-3-cyanoselenophene derivatives that are precursors to fused pyrimidines. tubitak.gov.tr
Detailed Research Findings:
The reduction of nitriles to primary amines is a standard transformation in organic synthesis. imperial.ac.ukvanderbilt.edu Several reagents are effective for this purpose. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. imperial.ac.ukvanderbilt.edu Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), is another common and effective method. vanderbilt.edu These methods can be applied to nitrile-bearing precursors of the this compound system to introduce primary amine functionalities, which can then be used for further derivatization.
| Functional Group Transformation | Reagent | Product | Reference |
| R-C≡N → R-CH₂NH₂ | Lithium aluminum hydride (LiAlH₄) | Primary Amine | imperial.ac.ukvanderbilt.edu |
| R-C≡N → R-CH₂NH₂ | Catalytic Hydrogenation (H₂/Pd/C, H₂/PtO₂) | Primary Amine | vanderbilt.edu |
| R-C≡N → R-CH₂NH₂ | Diborane (B₂H₆) | Primary Amine | vanderbilt.edu |
Reactivity Profiles and Mechanistic Investigations of 5h Cyclohepta D Pyrimidine Scaffolds
Oxidation Reactions of the Cyclohepta[d]pyrimidine Core
Oxidation reactions of the 5H-cyclohepta[d]pyrimidine scaffold can lead to the formation of various oxidized derivatives, such as ketones or oxides. The specific products formed are dependent on the oxidizing agents and reaction conditions employed. For instance, oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be used to introduce carbonyl functionalities.
In a related context, the synthesis of novel tropylium (B1234903) ions annulated with two 2,4-dimethylfuro[2,3-d]pyrimidine-1(2H),3(4H)-diones involves an oxidative cyclization step. This reaction can be achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or through photoirradiation under aerobic conditions. nih.govacs.org Molecular orbital calculations have been used to rationalize the selectivity of these oxidative cyclization reactions. nih.gov Furthermore, the oxidizing ability of the resulting areno-annulated dionylium ions has been demonstrated in the photoinduced oxidation of amines to imines. figshare.com
Reduction Reactions and Associated Regioselectivity
Reduction of the this compound system can be achieved using various reducing agents, with the regioselectivity being a key aspect of these transformations. For example, the reduction of a cyclohepta[b]pyridine-5,9-dione precursor to a 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine can be accomplished using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride. Careful control of reaction conditions such as solvent and temperature is crucial to prevent over-reduction and side reactions, thereby maximizing the yield and stereochemical purity of the desired tetrahydro compound.
The electrochemical reduction of areno-annulated 1,3-dimethyl-10-phenylcyclohepta tubitak.gov.trresearchgate.netpyrrolo[2,3-d]pyrimidine-2,4(1,3H)-dionylium ions has been studied using cyclic voltammetry, with reduction potentials observed between -0.46 to -0.67 V versus a silver/silver nitrate (B79036) electrode. figshare.com In contrast, the reduction of related benzotropylium and naphtho[b]tropylium ions occurred at less negative potentials. figshare.com
Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring within the this compound scaffold is amenable to both nucleophilic and electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Nucleophilic Substitution:
A common strategy for functionalization involves the introduction of a leaving group, such as a chlorine atom, onto the pyrimidine ring. For instance, 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta tubitak.gov.trresearchgate.netseleno[2,3-d]pyrimidine, synthesized from the corresponding pyrimidone using phosphorus oxychloride, serves as a key intermediate for various nucleophilic substitution reactions. tubitak.gov.trresearchgate.netsobiad.com This chloro derivative can react with nucleophiles like hydrazine (B178648) hydrate (B1144303), pyrrolidine (B122466), and morpholine (B109124) to yield the corresponding substituted products. tubitak.gov.trresearchgate.net The reaction with hydrazine hydrate, for example, produces a hydrazinoselenophenopyrimidine, which can be further modified. tubitak.gov.trresearchgate.net
Similarly, the synthesis of bis(pyrimidine) derivatives has been achieved through nucleophilic substitution of a chlorine atom in a 4-chloropyrimidine (B154816) with monobenzylated hydroquinone, followed by deprotection and subsequent reaction with another equivalent of the chloropyrimidine. semanticscholar.org The reaction of 4-chloro-substituted pyrimidine derivatives with amines in the presence of triethylamine (B128534) under reflux conditions has also been reported. tubitak.gov.tr
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta tubitak.gov.trresearchgate.netseleno[2,3-d]pyrimidine | Hydrazine hydrate | - | 4-hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta tubitak.gov.trresearchgate.netselenopheno[2,3-d]pyrimidine | tubitak.gov.trresearchgate.net |
| 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta tubitak.gov.trresearchgate.netseleno[2,3-d]pyrimidine | Pyrrolidine | Et3N, reflux | 4-(1-pyrrolidinyl)-6,7,8,9-tetrahydro-5H-cylohepta tubitak.gov.trresearchgate.netselenopheno[2,3-d]pyrimidine | tubitak.gov.trresearchgate.net |
| 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta tubitak.gov.trresearchgate.netseleno[2,3-d]pyrimidine | Morpholine | Et3N, reflux | 4-(6,7,8,9-tetrahydro-5H-cyclohepta tubitak.gov.trresearchgate.netselenopheno[2,3-d]pirimidin-4-yl)morpholine | tubitak.gov.trresearchgate.net |
| 4-Chloropyrimidine | Monobenzylated hydroquinone | - | Intermediate for bis(pyrimidine) synthesis | semanticscholar.org |
Electrophilic Substitution:
While less common than nucleophilic substitution on the electron-deficient pyrimidine ring, electrophilic substitution can occur, particularly when the ring is activated by electron-donating groups. In related pyrimidine-fused systems, solid acid catalysts like Al³⁺-exchanged tungstophosphoric acid (AlPW) have been shown to facilitate electrophilic substitution at the α-position to a pyrimidine nitrogen. smolecule.com This strategy could potentially be applied to introduce substituents onto the cyclohepta[d]pyrimidine core. smolecule.com
Cyclization Reactions and Annulation Pathways
The this compound framework serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems through cyclization and annulation reactions.
One approach involves the cyclocondensation of a precursor, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]selenophene-3-carbonitrile, with formic acid or formamide (B127407) to generate the selenophenopyrimidine and selenophenopyrimidone cores, respectively. tubitak.gov.trresearchgate.net The resulting hydrazinoselenophenopyrimidine can then be converted into tetrazolo- and triazolo-selenophenopyrimidine derivatives through further cyclization reactions. tubitak.gov.trresearchgate.net For example, treatment of the 4-hydrazinyl derivative with trimethyl orthoformate leads to the formation of a tubitak.gov.trsmolecule.compku.edu.cntriazolo[4,3-c]pyrimidine ring system. tubitak.gov.tr
Another strategy involves the reaction of 6-amino-1,3-dialkyluracils with tropones, which proceeds via an enamine-alkylation process, subsequent condensation, and aromatization to yield 7,9-dialkylcyclohepta[b]pyrimido-[5,4-d]pyrrole-8(7H),10(9H)-dione derivatives. researchgate.net Intramolecular cyclization of 2-(allylamino)pyrido[2,3-d]pyrimidin-4(3H)-ones promoted by polyphosphoric acid (PPA) to form angularly fused systems is another relevant annulation pathway. smolecule.com
The synthesis of cyclohepta[d]pyrimidine-2(5H)-thione derivatives has been achieved through a one-pot, three-component reaction of cycloheptanone, substituted benzaldehydes, and thiourea (B124793), catalyzed by iron titanate nanoparticles. researchgate.net Additionally, the reaction of benzosuberone with dimethylformamide-dimethylacetal (DMF-DMA) yields an enaminone intermediate that can be reacted with various heterocyclic amines to construct new fused ring systems. researchgate.net
| Starting Material(s) | Reagent(s) | Key Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]selenophene-3-carbonitrile | Formic acid / Formamide | Cyclocondensation | Selenophenopyrimidine / Selenophenopyrimidone | tubitak.gov.trresearchgate.net |
| 4-hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta tubitak.gov.trresearchgate.netselenopheno[2,3-d]pyrimidine | Trimethyl orthoformate | Cyclization | 9,10,11,12-tetrahydro-8H-cyclohepta tubitak.gov.trresearchgate.netselenopheno[3,2-e] tubitak.gov.trsmolecule.compku.edu.cntriazolo[4,3-c]pyrimidine | tubitak.gov.tr |
| 6-amino-1,3-dialkyluracils, Tropone | - | Enamine-alkylation, Condensation, Aromatization | 7,9-dialkylcyclohepta[b]pyrimido[5,4-d]pyrrole-8(7H),10(9H)-dione | researchgate.net |
| Cycloheptanone, Substituted benzaldehydes, Thiourea | Iron titanate nanoparticles | One-pot three-component reaction | Cyclohepta[d]pyrimidine-2(5H)-thione derivatives | researchgate.net |
Computational and Experimental Mechanistic Elucidation (e.g., for IEDDA reactions)
The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool in organic synthesis, and computational studies have been instrumental in understanding its mechanism. researchgate.net For the reaction of electron-deficient 1,3,5-triazines with aldehydes or ketones to form pyrimidines, a combination of experimental and computational studies revealed a cascade mechanism involving a stepwise inverse electron demand hetero-Diels-Alder (ihDA) reaction, followed by a retro-Diels-Alder (rDA) reaction and water elimination. pku.edu.cn An acid catalyst, such as trifluoroacetic acid (TFA), was found to be essential for both the ihDA and rDA steps. pku.edu.cn
Quantum chemical calculations at the MP2/6-311+G(d,p)-SMD(EtOH)//B3LYP/6-31G(d)-SMD(EtOH) level of theory were used to investigate the stepwise pathways of the IEDDA reaction between a protonated triazine and acetone. pku.edu.cn These computational models, along with the isolation of reaction intermediates, provided strong evidence for the proposed mechanism. pku.edu.cn
In a broader context, computational studies on the IEDDA reactions of 1,2,4,5-tetrazines have highlighted that their high reactivity is due to both a lower distortion energy for the reactants and a large productive interaction energy in the transition state. nih.gov While specific computational studies on IEDDA reactions directly involving the this compound core are not detailed in the provided search results, the principles from related systems are highly applicable. For instance, enhanced sampling methods like metadynamics have been used to explore the free-energy profiles of IEDDA reactions, providing insights into their kinetics and thermodynamics. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of 5H-Cyclohepta[d]pyrimidine derivatives in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the precise assignment of proton and carbon signals.
The proton NMR spectra of cyclohepta[d]pyrimidine derivatives are characterized by distinct signals corresponding to the pyrimidine (B1678525) ring protons and the protons of the fused seven-membered ring.
For the related compound, 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine, the pyrimidine protons appear as singlets in the aromatic region of the spectrum. rsc.org The protons on the tetrahydro-cyclohepta portion of the molecule typically present as multiplets in the aliphatic region. For instance, in 2,4-diphenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine, the methylene (B1212753) protons adjacent to the pyrimidine ring and those further along the cycloalkane ring show distinct multiplet signals. rsc.org
Table 1: ¹H NMR Chemical Shift Data for 6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidine Derivatives Data presented for illustrative purposes based on available literature.
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidine rsc.org | CDCl₃ | H-2 | 8.90 (s) |
| H-4 | 8.38 (s) | ||
| H-5, H-9 | 3.01-2.98 (t) | ||
| 2,4-Diphenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine rsc.org | CDCl₃ | Pyrimidine-H | 8.48 (dd) |
| Phenyl-H | 7.60-7.58 (m), 7.49-7.44 (m) |
Note: 's' denotes singlet, 't' denotes triplet, 'dd' denotes doublet of doublets, 'm' denotes multiplet.
The ¹³C NMR spectra provide critical information about the carbon framework of the molecule. The carbon atoms of the pyrimidine ring resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the cyclohepta ring, reflecting their different electronic environments. nih.govtubitak.gov.tr
In derivatives such as 4-(substituted-phenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta rsc.orgtubitak.gov.trthieno[2,3-d]pyrimidines, the pyrimidine carbons exhibit signals in the range of δ 150-167 ppm. nih.gov The aliphatic carbons of the cyclohepta ring typically appear at higher field, between δ 26-32 ppm. nih.gov
Table 2: Representative ¹³C NMR Chemical Shift Ranges for Cyclohepta[d]pyrimidine Derivatives Data compiled from various substituted thieno[2,3-d]pyrimidine (B153573) analogues. nih.govtubitak.gov.tr
| Carbon Type | Typical Chemical Shift Range (δ, ppm) |
|---|---|
| Pyrimidine Ring Carbons (C=N, C-X) | 150 - 167 |
| Aromatic/Thieno Ring Carbons | 119 - 141 |
To unambiguously assign the proton and carbon signals, especially in complex substituted derivatives, two-dimensional NMR techniques are employed. Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are used to differentiate between CH, CH₂, and CH₃ groups. For example, a ¹³C-APT (Attached Proton Test) NMR spectrum was used to confirm the carbon environments in a seleno[2,3-d]pyrimidine derivative. tubitak.gov.tr
Heteronuclear Multiple Bond Correlation (HMBC) experiments establish long-range (2-3 bond) correlations between protons and carbons, which is instrumental in confirming the connectivity of the fused ring system and the positions of substituents. The application of 2D NMR techniques like HETCOR has been noted in the structural elucidation of related thieno[2,3-d]pyrimidines. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass. While specific HRMS data for the parent this compound is not detailed in the searched literature, the technique is routinely applied to its derivatives. For example, HRMS analysis of related pyrimidines confirms their molecular formula with high precision, often to within a few parts per million. rsc.org Electron Ionization Mass Spectrometry (EIMS) has been used to identify the molecular ion peak [M·⁺] for various thieno-derivatives, further confirming their molecular weight. nih.gov
Table 3: Example of HRMS Data for a Related Pyrimidine Derivative Illustrative data for 4-ethyl-5-methylpyrimidine. rsc.org
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂ |
| Calculated Exact Mass | 122.0844 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. In the spectra of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine derivatives, characteristic absorption bands are observed.
These typically include C-H stretching vibrations for the aromatic pyrimidine ring and the aliphatic cyclohepta ring, as well as C=N and C=C stretching vibrations within the heterocyclic system. For example, studies on thieno-fused cyclohepta[d]pyrimidines show characteristic peaks for aromatic C-H stretching (~3040-3105 cm⁻¹), aliphatic C-H stretching (~2850-2924 cm⁻¹), and C=N stretching (~1589-1620 cm⁻¹). nih.gov
Table 4: Characteristic IR Absorption Bands for Cyclohepta[d]pyrimidine Derivatives Data compiled from various substituted thieno- and seleno-pyrimidine analogues. nih.govtubitak.gov.tr
| Functional Group | Vibration Type | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3150 - 3220 |
| Aromatic C-H | Stretch | 3030 - 3105 |
| Aliphatic C-H | Stretch | 2850 - 2925 |
| C=O | Stretch | 1655 - 1660 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, yielding precise information on bond lengths, bond angles, and crystal packing. While a crystal structure for the parent this compound was not found in the searched results, the technique has been successfully applied to closely related heterocyclic systems and derivatives. nih.govnih.gov
For instance, crystallographic analysis of related pyrrolo[2,3-d]pyrimidines has confirmed the planarity of the fused ring system. Furthermore, X-ray studies of pyrimidine derivatives bound to biological targets have provided crucial insights into their mode of action. nih.gov The determination of the crystal structure of a ruthenium complex containing a diphenyl-cyclohepta[d]pyrimidine ligand also demonstrates the application of this method. rsc.org These examples underscore the power of X-ray crystallography to elucidate the precise spatial arrangement of atoms, which is fundamental to understanding the compound's properties.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing fundamental data on the elemental composition of a synthesized molecule. This method is crucial for verifying the empirical formula of newly synthesized derivatives of this compound. The technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values for the proposed molecular structure. A close correlation between the found and calculated values serves as a primary validation of the compound's atomic composition and purity.
For instance, in the synthesis of 4-(aryloxy)-6,7,8,9-tetrahydro-5H-cyclohepta arabjchem.orgasianpubs.orgthieno[2,3-d]pyrimidines, elemental analysis was critical in confirming the final structures. The analysis for a compound like 4-(2-chlorophenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta arabjchem.orgasianpubs.orgthieno[2,3-d]pyrimidine (C₁₇H₁₅ClN₂OS) yielded results that were in close agreement with the calculated values, thereby verifying its composition. nih.gov Similarly, the elemental analysis of 4-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta arabjchem.orgasianpubs.orgthieno[2,3-d]pyrimidine provided strong evidence for its proposed formula, C₁₇H₁₅FN₂OS. nih.gov
Further examples can be found in the characterization of 9,10-dimethyl-3,4,6,7-tetrahydro-1H-benzo nih.govmdpi.comcyclohepta[1,2-d]pyrimidine-2(5H)-thiones. The elemental analysis for the 4-phenyl derivative (C₂₁H₂₂N₂S) showed found percentages of C, H, N, and S that closely matched the calculated values, confirming the successful synthesis. rjpbcs.com This was also the case for the 4-fluoro substituted analog, C₂₁H₂₁FN₂S. rjpbcs.com
The table below presents a compilation of elemental analysis data for several this compound derivatives from various research endeavors, illustrating the consistent application and importance of this analytical method.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical properties, offering a microscopic view of molecular characteristics.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of pyrimidine-based compounds. samipubco.commdpi.com This method is favored for its balance of computational cost and accuracy in predicting molecular properties. samipubco.com
Researchers commonly employ hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) to optimize molecular geometries and calculate electronic properties. niscpr.res.inmdpi.com These calculations are used to determine various structural and thermodynamic parameters, including electrostatic potential, chemical potential (µ), chemical hardness (η), electrophilicity (ω), and the maximum electronic charge transfer (ΔNmax). niscpr.res.in
DFT studies on related cyclohepta-pyrimidine structures have been used to analyze thermal behavior by calculating properties like heat capacity, entropy, and enthalpy changes at different temperatures. niscpr.res.in Furthermore, DFT is instrumental in exploring reaction mechanisms, where it can be used to evaluate energy barriers for different pathways, thereby determining the most favorable reaction route. researchgate.net Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides insights into hyperconjugative interactions and the delocalization of atomic charges within the molecule. niscpr.res.in
Table 1: Common DFT Functionals and Basis Sets Used in Pyrimidine (B1678525) Derivative Studies
| Functional | Basis Set | Typical Applications |
|---|---|---|
| B3LYP | 6-31G(d,p) | Geometry optimization, Vibrational frequencies, Reactivity analysis niscpr.res.in |
| B3LYP | 6-311++G(d,p) | Electronic properties, Reactivity descriptors, Spectroscopic calculations mdpi.commdpi.com |
| M06-2X | Def2TZVP | Reaction mechanisms, Energy barrier calculations mdpi.com |
The chemical behavior of molecules can be significantly influenced by their environment, particularly the solvent. To account for these effects, computational studies often incorporate solvation models. The Polarizable Continuum Model (PCM) and its variants, such as the integral equation formalism polarizable continuum model (IEFPCM) and the Solvation Model based on Density (SMD), are frequently used. mdpi.comnih.gov
These models simulate the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties in different environments, such as water, chloroform, methanol, or dioxane. mdpi.comnih.gov For instance, studies have shown that reactivity descriptors calculated for pyrimidine derivatives can change between the gas phase and an aqueous phase, highlighting the importance of considering solvent effects. mdpi.com The choice of solvent in the model is often guided by the experimental conditions, with chloroform being a common choice for NMR-related calculations due to its frequent use in experimental measurements. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. samipubco.com This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.
For pyrimidine derivatives, docking studies have been performed against a variety of biological targets. The process involves preparing the 3D structures of both the ligand and the target protein, which is often obtained from the Protein Data Bank (PDB). nih.gov Software like AutoDock Tools is then used to make the ligand flexible and identify its torsional roots before performing the docking simulation. nih.gov
The results of these simulations are evaluated based on binding energy scores (measured in kcal/mol), which indicate the affinity of the ligand for the receptor's active site. nih.gov Lower binding energies suggest a more stable interaction. Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. mdpi.com
Table 2: Examples of Molecular Docking Targets for Pyrimidine Derivatives
| Ligand Class | Protein Target | PDB ID | Research Focus |
|---|---|---|---|
| Pyrimidine derivatives | Cyclin-dependent kinase-2 | 1HCK | Antioxidant activity nih.gov |
| Tetrahydropyrimidine derivatives | Dihydrofolate reductase (DHFR) | - | Antibacterial agents samipubco.com |
| Indenopyridopyrimidine derivatives | Human DNA Topoisomerase IIα/β | - | Antitumor candidates mdpi.com |
| Pyrimidine derivatives | VEGFR-2 Kinase | - | Antiangiogenic agents semanticscholar.org |
These studies have successfully correlated docking results with experimental findings, demonstrating that strong binding affinities in silico often correspond with significant biological activity in vitro. nih.gov
Prediction of Spectroscopic Properties (e.g., DFT-based NMR)
Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which aids in the structural characterization of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net
Calculations of 1H and 13C NMR chemical shifts are typically performed on geometries optimized at a DFT level, such as B3LYP/6-31G(d). niscpr.res.innih.gov The computed NMR shielding tensors are then used to predict chemical shifts. nih.gov Researchers often find a good correlation between the theoretically calculated and experimentally measured NMR spectroscopic values, which helps to confirm the proposed molecular structures. niscpr.res.in
Beyond NMR, DFT is also used to calculate other spectroscopic data. Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), providing information about electronic transitions within the molecule. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated, aiding in the assignment of experimental spectral bands. dntb.gov.ua
Analysis of Molecular Electrostatic Potential (MEP) and Local Reactivity Indexes
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. niscpr.res.inresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.net
Electron-rich regions, often associated with lone pairs on heteroatoms like nitrogen and oxygen, are susceptible to electrophilic attack. Conversely, electron-poor regions, usually found around hydrogen atoms, are prone to nucleophilic attack. niscpr.res.inresearchgate.net The MEP provides a visual representation of chemically active sites and is used to understand intermolecular interactions, such as hydrogen bonding. researchgate.netrsc.org
In conjunction with MEP, local reactivity descriptors derived from conceptual DFT, such as Fukui functions (f⁻ᵣ and f⁺ᵣ), are calculated to provide a quantitative measure of reactivity at specific atomic sites. mdpi.comniscpr.res.in These indices help to identify the most reactive sites for electrophilic and nucleophilic attacks more precisely. mdpi.com For example, analysis of these descriptors for a cyclohepta-pyrimidine derivative showed that the C(9) atom was the most reactive site for a nucleophilic attack. niscpr.res.in
Biological Activity and Chemical Biology Applications in Vitro and Pre Clinical Studies
Receptor Antagonism and Agonism Studies
Extensive searches of scientific literature and patent databases did not yield specific studies investigating derivatives of the core 5H-Cyclohepta[d]pyrimidine scaffold in the context of the following receptor targets.
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism (In Vitro)
No in vitro studies describing the activity of this compound derivatives as antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor have been reported.
Sigma-1 Receptor (σ1R) Modulation and Antagonism
There are no available pre-clinical or in vitro studies detailing the modulation or antagonistic activity of compounds containing the this compound structure at the Sigma-1 Receptor (σ1R).
Histamine H4 Receptor Antagonism (Cellular Assays)
Cellular assay data on the antagonism of the Histamine H4 Receptor by this compound derivatives is not available in the current body of scientific literature.
Enzyme Inhibition Profiles
Research into the enzyme inhibition profiles of this compound derivatives has primarily focused on their potential as anti-cancer agents through the targeting of protein kinases.
Protein Kinase Inhibition (e.g., EGFR, VEGFR-2, c-Met, CK2, B-Raf, MEK)
Derivatives of a closely related scaffold, 6,7,8,9-tetrahydro-5H-cycloheptathieno[2,3-d]pyrimidine, have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). These receptors are critical mediators of signaling pathways that regulate cell proliferation, growth, angiogenesis, and metastasis, making them key targets in oncology.
A series of these compounds, featuring different substituents at the C-4 position, were evaluated for their anticancer activity against the MCF-7 breast cancer cell line. Most of the synthesized compounds demonstrated moderate to significant anticancer activity.
One of the most potent compounds identified, designated 5f , exhibited superior anticancer activity compared to the reference drugs erlotinib (B232) and doxorubicin (B1662922) against the MCF-7 cell line. Further enzymatic assays revealed that compound 5f is a potent inhibitor of EGFR, showing 1.18-fold greater potency than erlotinib. It also displayed significant inhibitory activity against VEGFR-2, with an IC₅₀ value of 1.23 µM. Mechanistic studies showed that compound 5f induced cell cycle arrest at the G2/M phase and promoted cellular apoptosis.
The design of these dual inhibitors was based on the structural requirements for binding to the kinase domains of both EGFR and VEGFR-2, which include a flat aromatic system and specific hydrogen bond donor and acceptor groups to interact with key amino acid residues in the active sites, such as Cys917, Asp1044, and Glu883 in VEGFR-2.
| Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| 5f | EGFR | 1.18-fold more potent than Erlotinib | |
| 5f | VEGFR-2 | 1.23 µM |
No specific studies were identified for the inhibition of c-Met, CK2, B-Raf, or MEK by derivatives of the this compound core structure.
Other Enzyme Modulations (e.g., PDE4)
There is no available research data on the modulation of other enzymes, such as Phosphodiesterase 4 (PDE4), by compounds based on the this compound scaffold.
Anti-Infective Properties (In Vitro)
Further experimental research is required to elucidate the potential biological activities of the this compound core structure.
Structure Activity Relationship Sar Studies and Lead Optimization
Influence of Substituent Patterns on Biological Efficacy and Selectivity
The type and position of substituents on the 5H-Cyclohepta[d]pyrimidine core have a profound impact on biological efficacy. Studies on a series of verubulin (B1683795) analogues, which are potent tubulin-targeting agents, have demonstrated clear SAR trends for substitutions at the 2- and 4-positions of the pyrimidine (B1678525) ring. mdpi.comsemanticscholar.org
At the 2-position, the polarity of the substituent is a critical determinant of cytotoxic activity. Non-polar groups are generally favored for high potency. For instance, analogues with a methyl (CH₃) or a chloro (Cl) group at this position retain high cytotoxicity against various cancer cell lines. mdpi.com In contrast, introducing a more polar amino (NH₂) group at the same position leads to a noticeable reduction in cytotoxicity. mdpi.comsemanticscholar.org The trend is further confirmed by the observation that replacing a methyl group with a hydroxyl (OH) group results in a complete loss of activity. mdpi.com This suggests that a hydrophobic pocket may be present in the target's binding site that interacts with the 2-position of the pyrimidine ring.
The substituent at the 4-position is also essential for activity. In many potent analogues, this position is occupied by a 4-methoxy-N-methylaniline moiety, which plays a key role in the molecule's interaction with its biological target. mdpi.com
The following table summarizes the cytotoxic effects of various substituents on the 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine scaffold, illustrating these SAR principles.
| Compound | Fused Ring | Substituent at C2 | Substituent at C4 | IC₅₀ (nM) vs. HCT116 Cells mdpi.com |
|---|---|---|---|---|
| 2c (analogue) | Cyclohexane (B81311) | -CH₃ | 4-methoxy-N-methylaniline | 2 |
| 2k | Cycloheptane (B1346806) | -CH₃ | 4-methoxy-N-methylaniline | 23 |
| 2m (analogue) | Cyclohexane | -Cl | 4-methoxy-N-methylaniline | 4 |
| 2i (analogue) | Cyclohexane | -NH₂ | 4-methoxy-N-methylaniline | 15 |
| 2l | Cycloheptane | -CH₃ | Conformationally restricted aniline | 275 |
Impact of Fused Ring Systems and Heteroatom Variations (e.g., Thiophene (B33073), Selenophene (B38918), Benzene)
The studies revealed a clear trend in cytotoxicity based on the size and saturation of the fused ring: a six-membered aromatic ring (benzene, forming a quinazoline (B50416) core) confers the highest potency. This is followed by a saturated six-membered ring (cyclohexane, forming a tetrahydroquinazoline (B156257) core), and finally, a saturated seven-membered ring (cycloheptane, forming the tetrahydro-5H-cyclohepta[d]pyrimidine core). mdpi.comsemanticscholar.org Specifically, increasing the size of the saturated ring from cyclohexane to cycloheptane reduces cytotoxicity by more than tenfold. mdpi.com This suggests that the larger, more flexible seven-membered ring may not fit as optimally into the target's binding site compared to the smaller, more rigid fused benzene (B151609) or cyclohexane systems.
Conformational Restriction and Flexibility in Molecular Design
Molecular flexibility and conformational restriction are key considerations in drug design. While a certain degree of flexibility can allow a molecule to adapt its conformation to a binding site, excessive flexibility can be entropically unfavorable for binding. Conversely, rigidifying a molecule in its bioactive conformation can enhance potency.
For the this compound series, the seven-membered ring provides a relatively rigid structure that can lock the orientation of substituents. science.govscience.gov However, further conformational restriction does not always lead to improved activity. An investigation into a rigid analogue of a this compound-based tubulin inhibitor was conducted by constraining the rotatable bond of the 4-methoxy-N-methylaniline substituent. mdpi.com This modification resulted in a compound that was seven to twelve times less active than its more flexible counterpart. mdpi.comsemanticscholar.org This finding indicates that for this particular scaffold and target, a degree of conformational freedom in the substituent at the 4-position is necessary for optimal biological activity, allowing it to adopt the ideal orientation for binding.
Strategic Isosteric Replacements for Enhanced Activity
Isosteric replacement, the substitution of an atom or group with another that has similar physical or chemical properties, is a common strategy in lead optimization. In the this compound series, this has been explored at both the core scaffold and at substituent positions.
Replacing the fused benzene ring in the highly potent quinazoline-based verubulin with a saturated cycloheptane ring is a significant modification that alters the molecule's geometry from planar to three-dimensional. While this can be considered a non-classical isosteric replacement, in this case, it led to a substantial decrease in cytotoxic activity. mdpi.com
More classical isosteric replacements have been evaluated at the 2-position. The substitution of a methyl group (-CH₃) with a chlorine atom (-Cl), which have similar van der Waals radii, resulted in a compound that retained high cytotoxicity. mdpi.comsemanticscholar.org This indicates that these two groups are well-tolerated isosteres in this position. However, replacing the methyl group with an amino group (-NH₂), which differs in size, polarity, and hydrogen-bonding capability, resulted in reduced potency, demonstrating the limits of isosteric replacement and the importance of the specific physicochemical properties at this position. mdpi.comsemanticscholar.org
Pharmacophore Identification and Molecular Design Principles
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Based on the SAR studies of this compound derivatives, key pharmacophoric features for tubulin-inhibiting activity can be identified.
The essential elements for potent cytotoxicity in this series include:
A fused heterocyclic core, such as the tetrahydro-5H-cyclohepta[d]pyrimidine system, which acts as the central scaffold. mdpi.com
A non-polar, hydrophobic group at the 2-position of the pyrimidine ring (e.g., methyl or chloro). mdpi.comsemanticscholar.org
A specific, flexible aniline-based substituent at the 4-position, crucial for interaction with the target protein. mdpi.com
Role As a Versatile Heterocyclic Scaffold in Drug Discovery and Chemical Biology
Importance of Pyrimidine (B1678525) and Cyclohepta Ring Systems as Privileged Structures
The concept of "privileged structures" is central to modern drug discovery, referring to molecular scaffolds capable of binding to multiple, distinct biological targets through strategic modification. nih.gov These frameworks provide an efficient starting point for the development of potent and selective ligands. nih.gov
The pyrimidine ring is a quintessential example of a privileged structure. pharmatutor.org As a fundamental component of the nucleobases cytosine, thymine, and uracil, it plays a central role in the structure of DNA and RNA and various biochemical processes. juniperpublishers.comnih.gov This inherent biological relevance has made its derivatives a focal point of pharmaceutical research. The pyrimidine core is a key feature in numerous therapeutic agents with a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. pharmatutor.orgnih.gov Its ability to participate in hydrogen bonding and π-π stacking interactions allows for effective binding to a wide range of biological macromolecules, solidifying its status as a versatile and highly valued scaffold in medicinal chemistry. gsconlinepress.com
The cyclohepta ring system , while not as universally designated a "privileged structure" as pyrimidine, offers unique advantages in molecular design. Its seven-membered ring provides a larger and more flexible three-dimensional scaffold compared to more common five- and six-membered rings. This conformational flexibility allows for the precise spatial orientation of appended functional groups, which can be crucial for optimizing interactions with a specific biological target. Fusing the cycloheptane (B1346806) ring to a pharmacophore like pyrimidine can create conformationally restricted analogues of other known drugs, which can lock the orientation of key substituents and potentially enhance binding affinity and selectivity. nih.gov The utility of the cycloheptane ring is demonstrated in various fused heterocyclic systems that exhibit significant biological activity, suggesting its importance in constructing novel bioactive chemical entities. nih.govresearchgate.net
The combination of these two rings in the 5H-Cyclohepta[d]pyrimidine scaffold thus marries the established biological importance of the pyrimidine moiety with the unique conformational properties of the cycloheptane ring, creating a promising framework for exploring new chemical and biological space.
Applications in the Synthesis of Complex Organic Molecules
The this compound core serves as a valuable intermediate in the synthesis of more complex, biologically active molecules. Its framework can be systematically elaborated to generate libraries of compounds for screening and lead optimization. A notable application is in the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.gov
Researchers have designed and synthesized a series of 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives as conformationally restricted analogues of existing NNRTIs. nih.gov The synthesis begins with the construction of the core tetrahydro-cyclohepta[d]pyrimidine dione (B5365651) ring system through the reaction of a β-ketoester with urea. This core scaffold is then functionalized at the N-1 position of the pyrimidine ring with various side chains, such as chloromethyl ether, allyl bromide, and benzyl (B1604629) bromide, to produce the final target molecules. nih.gov
The seven-membered ring in these compounds serves to rigidly orient the 9-phenyl group, a modification aimed at improving antiretroviral activity. nih.gov Several of the synthesized derivatives displayed potent activity against HIV-1 reverse transcriptase, with IC50 values in the low micromolar range, comparable to the established drug nevirapine. nih.gov This work demonstrates how the cyclohepta[d]pyrimidine scaffold is a viable starting point for creating structurally complex and potent antiviral agents.
| Core Scaffold | Synthetic Starting Materials | Key Reaction Step | Resulting Complex Molecules | Observed Biological Activity |
|---|---|---|---|---|
| 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione | β-ketoester and Urea | Alkylation at N-1 position | N-1 substituted 9-phenylcyclohepta[d]pyrimidine-2,4-dione derivatives | Inhibition of HIV-1 Reverse Transcriptase (low micromolar IC50) nih.gov |
Future Directions in the Development of this compound-Based Agents for Biological Research
The demonstrated success of the this compound scaffold in generating potent antiviral agents suggests several promising avenues for future research. The continued exploration of this molecular framework is expected to yield novel compounds for both therapeutic and basic biological research applications.
Future efforts will likely focus on the synthesis of new analogue libraries with greater structural diversity. This involves introducing a wider variety of substituents at different positions on both the pyrimidine and the cycloheptane rings to fully probe the structure-activity relationship (SAR). nih.gov Such studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. Given the broad biological profile of pyrimidine derivatives, there is significant potential for discovering agents with entirely new mechanisms of action or activities against different diseases. gsconlinepress.commdpi.com
Beyond antiviral applications, the this compound scaffold could be explored for activity against other biological targets where pyrimidines are known to be effective, such as protein kinases, which are implicated in cancer and inflammatory diseases. mdpi.com Screening existing and newly synthesized cyclohepta[d]pyrimidine derivatives against a broad panel of biological targets could uncover novel activities and expand the utility of this scaffold. mdpi.com Furthermore, the development of more efficient and versatile synthetic routes to access this ring system will be crucial for facilitating these research efforts. The insights gained from studying this compound-based agents will contribute to a deeper understanding of drug-receptor interactions and aid in the design of the next generation of targeted therapeutics. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
